molecular formula C17H13Cl2NO5 B4315909 3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid

3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid

Cat. No.: B4315909
M. Wt: 382.2 g/mol
InChI Key: KMXJTEFNXLQJLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid is an organic compound that features a benzodioxole ring and a dichlorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Dichlorobenzoyl Group: This step involves the acylation of the benzodioxole intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.

    Formation of the Propanoic Acid Moiety: The final step involves the reaction of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the dichlorobenzoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions ortho to the dichlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used but may include substituted benzodioxole derivatives.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring and dichlorobenzoyl group are key functional groups that contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]butanoic acid: Similar structure but with a butanoic acid moiety.

    3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]acetic acid: Similar structure but with an acetic acid moiety.

Uniqueness

3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5/c18-10-2-3-11(12(19)6-10)17(23)20-13(7-16(21)22)9-1-4-14-15(5-9)25-8-24-14/h1-6,13H,7-8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXJTEFNXLQJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-3-[(2,4-dichlorobenzoyl)amino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.